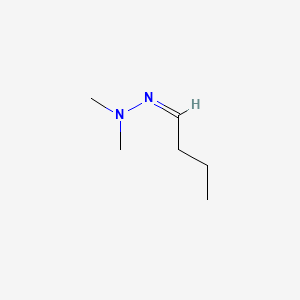

Butanal dimethyl hydrazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10424-98-3 |

|---|---|

Molecular Formula |

K2Mg2O12S3 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Butanal Dimethyl Hydrazone and Hydrazone Derivatives

Reactions Involving the Hydrazone Moiety

The C=N double bond and the lone pairs on the nitrogen atoms define the primary reactivity of the hydrazone functional group. This moiety can act as both an electrophile at the carbon atom and a nucleophile at the terminal nitrogen atom.

Nucleophilic Addition and Substitution Reactions

The carbon atom of the C=N bond in butanal dimethyl hydrazone is electrophilic and susceptible to attack by nucleophiles. However, a more synthetically valuable transformation involves the deprotonation of the carbon alpha to the C=N bond. Strong bases, such as lithium diisopropylamide (LDA), can abstract a proton from the α-carbon to form a resonance-stabilized aza-anion. researchgate.net This anion is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, in a regioselective manner. This process, a cornerstone of hydrazone chemistry, allows for the efficient formation of new carbon-carbon bonds at the position adjacent to the original carbonyl group. researchgate.net

For example, the reaction of this compound with LDA followed by an alkyl halide (R-X) results in an α-alkylated hydrazone. This two-step sequence effectively transforms the hydrazone into a nucleophilic equivalent of the butanal enolate.

Regeneration of Parent Carbonyl Compounds

A key feature of using hydrazones in synthesis is their role as a protecting group for aldehydes and ketones, which can be readily cleaved to regenerate the parent carbonyl compound. researchgate.net Hydrazones are susceptible to hydrolysis, a reaction that cleaves the C=N bond to return the carbonyl compound and the hydrazine (B178648) derivative. wikipedia.org While this can occur under acidic aqueous conditions, the stability of N,N-dimethylhydrazones often requires more specific methods for efficient cleavage.

Several methods have been developed for this transformation, including:

Oxidative Hydrolysis: Reagents like sodium periodate (NaIO₄) can achieve quantitative cleavage of N,N-dimethylhydrazones back to the corresponding ketone or aldehyde. researchgate.net

Metal-Catalyzed Hydrolysis: Cupric ions (Cu²⁺) have been shown to effectively catalyze the hydrolysis of N,N-dimethylhydrazones, providing a facile method for deprotection. researchgate.net

Ozonolysis: Treatment with ozone is another effective method for regenerating the carbonyl group from its hydrazone derivative.

These methods allow for the unmasking of the butanal after the hydrazone has been used to direct other chemical transformations.

Reductive Transformations of N,N-Dimethylhydrazones to Hydrazines

The carbon-nitrogen double bond of N,N-dimethylhydrazones can be selectively reduced to form the corresponding N,N-dimethylhydrazine. This transformation is synthetically important as the resulting hydrazines are themselves valuable intermediates. nsf.govnih.gov

Common reducing agents used for this purpose include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and sodium cyanoborohydride (NaBH₃CN). nsf.govnih.gov Sodium cyanoborohydride and pyridine borane are noted for being more selective toward the C=N π system compared to LiAlH₄ and NaBH₄. nsf.govnih.gov However, the use of NaBH₃CN is hampered by its toxicity and cost, while pyridine borane requires a tedious workup. nsf.govnih.gov

A more practical and efficient method involves the use of primary amine borane complexes, such as those derived from t-butylamine or n-butylamine, generated in situ. nsf.govnih.gov These reagents are cost-effective and provide excellent yields of the air-sensitive hydrazine products under mild, acidic conditions. nsf.govnih.gov The reduction is efficient, often requiring only a slight excess of the reducing agent. nih.gov

| Hydrazone Precursor | Reducing Agent System | Product | Yield (%) |

| N,N-dimethylhydrazone of 2-heptanone | t-butylamine borane / HCl | 1,1-dimethyl-2-(heptan-2-yl)hydrazine | 93 |

| N,N-dimethylhydrazone of Cyclohexanone | t-butylamine borane / HCl | 1-(cyclohexyl)-1,1-dimethylhydrazine | 91 |

| N,N-dimethylhydrazone of 2-decanone | t-butylamine borane / HCl | 1-(decan-2-yl)-1,1-dimethylhydrazine | 89 |

Table 1: Representative yields for the reduction of various N,N-dimethylhydrazones to their corresponding hydrazines using an in situ generated primary amine borane complex. Data sourced from Livinghouse, T. (2022). nsf.govnih.gov

Oxidative Transformations, Including Electrosynthesis

The hydrazone moiety can undergo various oxidative transformations, often leading to C-H functionalization or the formation of new cyclic structures. Electrochemical methods have emerged as a powerful, sustainable approach for these reactions, avoiding the need for chemical oxidants by using an electrical current to drive the process. beilstein-journals.org

The direct electrochemical C(sp²)–H functionalization of aldehyde-derived N,N-disubstituted hydrazones is an efficient way to create new bonds at the carbon of the original C=N double bond. beilstein-journals.orgthieme-connect.de For instance, the electrochemical oxidative C(sp²)–H sulfonylation of aldehyde hydrazones with sulfinic acids or their salts provides access to a range of sulfonylated hydrazones. thieme-connect.de Mechanistic studies, including radical-inhibition experiments, support a radical pathway for this transformation. thieme-connect.de The reaction is initiated by the anodic oxidation of the hydrazone to form a radical intermediate, which then couples with the sulfonylating agent. beilstein-journals.org

| Hydrazone Substrate | Sulfonylating Agent | Product Type | Yield (%) |

| Benzaldehyde (B42025) N,N-dimethylhydrazone | Sodium p-toluenesulfinate | (E)-N'-(phenyl(p-tolylsulfonyl)methylene)-N,N-dimethylhydrazine | 96 |

| 4-Chlorobenzaldehyde N,N-dimethylhydrazone | Sodium p-toluenesulfinate | (E)-N'-((4-chlorophenyl)(p-tolylsulfonyl)methylene)-N,N-dimethylhydrazine | 92 |

| Cinnamaldehyde N,N-dimethylhydrazone | Sodium benzenesulfinate | (E)-N'-(1-phenyl-3-(phenylsulfonyl)allylidene)-N,N-dimethylhydrazine | 72 |

Table 2: Examples of electrochemical oxidative C(sp2)–H sulfonylation of various aldehyde-derived N,N-dimethylhydrazones. Data sourced from Yang, Q.-L., et al. (2023). thieme-connect.de

Cyclization and Annulation Reactions

The reactivity of this compound and its derivatives extends to their participation in cyclization and annulation reactions, which are key strategies for constructing ring systems, particularly nitrogen-containing heterocycles.

Formation of Nitrogen-Containing Heterocycles

Hydrazones are versatile precursors for synthesizing a wide variety of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. beilstein-journals.orgu-szeged.hunih.gov The transformations can involve intramolecular cyclization of a suitably functionalized hydrazone or intermolecular annulation with another reactant.

Electrosynthesis provides a modern approach for these cyclizations. beilstein-journals.org For example, the anodic oxidation of certain N-arylhydrazones can initiate an intramolecular dehydrogenative C-H amination, leading to the formation of indazole derivatives. The proposed mechanism involves the initial oxidation of the hydrazone to form an N-centered radical, which then cyclizes onto an aromatic ring. beilstein-journals.org

Furthermore, transition-metal catalysis enables powerful annulation reactions. Rhodium(III)-catalyzed dual C-H activation has been used to couple N-aminoazole-derived hydrazones with alkynes to synthesize azolopyridazines. nih.gov This reaction proceeds via a rare hydrazoyl C-H activation, where the hydrazone C-H bond and a C-H bond on the N-heterocycle are activated, followed by insertion of the alkyne to construct the new pyridazine ring. nih.gov While the substrate is more complex than this compound, this methodology highlights the potential of the hydrazone group to direct C-H activation and participate in complex annulation cascades for heterocycle synthesis.

Pyrrolidine (B122466) and Pyrrole Derivative Synthesis

One common approach to pyrrole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). Conceptually, a derivative of this compound could be envisioned to react with a suitable 1,4-dicarbonyl compound, although this would represent a non-classical variation of the reaction.

A more plausible, though not explicitly documented for this compound, is the [3+2] cycloaddition reaction. In this type of reaction, a three-atom component reacts with a two-atom component to form a five-membered ring. A suitably functionalized derivative of butanal could potentially act as a precursor to a three-atom component for such a cycloaddition.

It is important to note that while general methodologies for pyrrolidine and pyrrole synthesis are well-established, the direct application of this compound in these transformations requires further investigation and is not a commonly reported procedure.

Pyridine and Piperidine Derivative Synthesis

The construction of pyridine and piperidine rings can be accomplished through various synthetic strategies. While direct examples involving this compound are scarce, the utility of N,N-dimethylhydrazones in pyridine synthesis has been documented.

A notable method involves the condensation of a lithiated N,N-dimethylhydrazone with an α,β-unsaturated carbonyl compound (enone) or an acyl cyanide. This approach, a variation of the condensation of 1,5-dicarbonyls, leverages the nucleophilic nature of the α-carbon of the hydrazone upon deprotonation. The resulting intermediate can then undergo cyclization and elimination to form the pyridine ring. For instance, the reaction of a lithiated dimethyl hydrazone with an enone would proceed as follows:

Deprotonation of the N,N-dimethylhydrazone at the α-carbon using a strong base like n-butyllithium.

Nucleophilic attack of the resulting carbanion onto the β-carbon of the enone (Michael addition).

Subsequent intramolecular cyclization and elimination of dimethylamine and water to afford the aromatic pyridine ring.

This methodology provides a versatile route to substituted pyridines, and in principle, this compound could serve as a four-carbon building block in such a synthesis, although specific examples are not prevalent in the literature.

The synthesis of piperidines, the saturated analogues of pyridines, typically involves the reduction of pyridines or cyclization reactions of appropriately substituted acyclic precursors.

Pyrazole and Pyrazoline Formation

Pyrazoles and their partially saturated counterparts, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and well-established method for their synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine.

Alternatively, the reaction of α,β-unsaturated aldehydes and ketones with hydrazines is a primary route to 2-pyrazolines. The reaction is believed to proceed through one of two main pathways:

Aza-Michael Addition Pathway: The hydrazine undergoes a conjugate addition to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration.

Hydrazone Formation Pathway: The initial reaction is the formation of a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazoline.

While these methods typically employ hydrazine or monosubstituted hydrazines, the use of N,N-dimethylhydrazones like this compound for direct pyrazole or pyrazoline synthesis is not a standard transformation. The formation of the pyrazole ring from an N,N-disubstituted hydrazine would necessitate the cleavage of a nitrogen-methyl bond, which is not a typical step in these cyclization reactions.

However, hydrazones, in general, are key intermediates in some pyrazole syntheses. For example, β,γ-unsaturated hydrazones can undergo cyclization to form pyrazoles, often through a radical-mediated pathway.

Tetrahydroindolizine Synthesis

The tetrahydroindolizine scaffold, a fused bicyclic system containing a pyrrolidine and a dihydropyridine ring, is present in various alkaloids and pharmacologically active compounds. The synthesis of this ring system can be achieved through strategies involving N,N-dimethylhydrazones, highlighting their utility in constructing complex heterocyclic architectures.

A notable example is the aminocatalytic cascade reaction of a pyrrole-derived N,N-dimethylhydrazone with an α,β-unsaturated aldehyde. This reaction proceeds through the following key steps:

Iminium Ion Formation: The aminocatalyst reacts with the α,β-unsaturated aldehyde to form a reactive iminium ion.

Friedel-Crafts Alkylation: The electron-rich pyrrole ring of the hydrazone attacks the β-carbon of the iminium ion in a Friedel-Crafts-type alkylation.

Enamine Formation and Michael Addition: The aminocatalyst then forms an enamine with the newly introduced aldehyde functionality. This enamine undergoes an intramolecular Michael addition onto an acceptor group appended to the hydrazone nitrogen, leading to the formation of the second ring.

Hydrolysis: Subsequent hydrolysis releases the catalyst and the tetrahydroindolizine product.

This elegant cascade reaction demonstrates the power of using a pre-functionalized N,N-dimethylhydrazone to orchestrate the formation of a complex heterocyclic system in a stereocontrolled manner. While this specific example does not use this compound directly, it illustrates the principle of employing the hydrazone moiety as a versatile functional group in the synthesis of tetrahydroindolizines.

Triazole Synthesis

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. There are two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles. The synthesis of 1,2,4-triazoles from N,N-dialkylhydrazones has been reported, showcasing a valuable application of this class of compounds.

A modern approach involves a formal [3+2] cycloaddition between an N,N-dialkylhydrazone and a nitrile. This reaction proceeds through the in situ generation of a reactive intermediate from the hydrazone. The key steps are:

Chlorination: The N,N-dialkylhydrazone is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form a hydrazonoyl chloride intermediate.

Nitrile Insertion: In the presence of a Lewis acid, the hydrazonoyl chloride reacts with a nitrile.

Cyclization: The resulting intermediate undergoes cyclization to form the 1,2,4-triazole ring.

This method allows for the synthesis of a variety of multi-substituted N-alkyl-1,2,4-triazoles in good yields. The substrate scope includes hydrazones derived from both aromatic and aliphatic aldehydes. Therefore, it is conceivable that this compound could be a suitable substrate for this transformation, reacting with a nitrile to produce a 1-alkyl-3-propyl-1,2,4-triazole derivative.

The following table summarizes the expected products from the reaction of various N,N-dimethylhydrazones with acetonitrile (B52724) based on this methodology.

| Hydrazone Precursor | Product |

| Benzaldehyde dimethyl hydrazone | 1-Methyl-3,5-diphenyl-1H-1,2,4-triazole |

| Propanal dimethyl hydrazone | 1-Methyl-3-ethyl-5-phenyl-1H-1,2,4-triazole |

| This compound | 1-Methyl-3-propyl-5-phenyl-1H-1,2,4-triazole |

Note: The phenyl group at the 5-position originates from the use of benzonitrile in the cited literature examples. With acetonitrile, a methyl group would be at the 5-position.

Diels-Alder Cycloadditions of Azadiene Intermediates from Dimethyl Hydrazones

N,N-Dimethylhydrazones can serve as precursors to 1-azadienes, which are valuable intermediates in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. This transformation allows for the synthesis of six-membered nitrogen-containing heterocycles.

The formation of the azadiene intermediate can be achieved through various methods, often involving the reaction of the hydrazone with an activating agent. Once formed, the 1-azadiene can react with a dienophile (an alkene or alkyne) in a concerted or stepwise manner to form a tetrahydropyridine or dihydropyridine ring system.

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic properties and steric hindrance of the substituents on both the azadiene and the dienophile. The use of chiral auxiliaries or catalysts can enable enantioselective versions of this reaction, providing access to optically active nitrogen-containing heterocycles.

While the general principle of forming azadienes from hydrazones for Diels-Alder reactions is established, specific examples detailing the generation of a 1-azadiene from this compound and its subsequent cycloaddition are not widely reported. However, the fundamental reactivity suggests that this compound could potentially serve as a precursor to a substituted 1-azadiene for use in such cycloadditions.

Intramolecular Cyclization Protocols

Intramolecular cyclization refers to reactions where a single molecule undergoes a transformation to form a cyclic compound. Hydrazone derivatives are valuable substrates for such reactions, enabling the synthesis of various heterocyclic and carbocyclic systems. researchgate.net These reactions often proceed through intermediates generated by activating the hydrazone moiety.

One notable strategy involves the Brønsted acid-promoted intramolecular cationic cyclization. For instance, acetophenone (B1666503) N-tosylhydrazone derivatives bearing a vinyl group can undergo cyclization to produce polysubstituted indenes. This transformation proceeds via a cationic pathway where the N-tosylhydrazone acts as an electrophile.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the general reactivity patterns of hydrazones suggest potential pathways. The nitrogen lone pairs and the C=N double bond can participate in cyclization reactions, particularly when suitably positioned functional groups are present in the molecule. For example, hydrazones can be precursors for various nitrogen-containing heterocycles through metal-catalyzed or radical-initiated cyclization processes. researchgate.net

Key Findings in Hydrazone Intramolecular Cyclization:

| Cyclization Type | Substrate Type | Key Reagent/Condition | Product Type |

| Cationic Cyclization | N-Tosylhydrazone with vinyl group | Brønsted Acid | Polysubstituted Indenes |

| Radical Cascade | β,γ-Unsaturated Hydrazones | Radical Initiator | Nitrogen Heterocycles |

| Metal-Catalyzed | Hydrazones with appropriate functionalization | Transition Metal Complexes | Carbocycles and Heterocycles researchgate.net |

Named Reactions and Rearrangements

The hydrazone functional group is central to several historically significant and synthetically useful named reactions. These reactions leverage the unique electronic properties of the C=N-N moiety to achieve major structural transformations, such as deoxygenation, olefin formation, and the synthesis of complex heterocyles. It is critical to note that many of these named reactions require specific types of hydrazone derivatives (e.g., N-tosyl or N-aryl) and are not always applicable to N,N-dialkylhydrazones like this compound directly without modification of the starting material.

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to convert a carbonyl group (from an aldehyde or ketone) into a methylene (CH₂) group. byjus.comwikipedia.org This deoxygenation reaction is performed under basic conditions, making it a valuable alternative to the acid-catalyzed Clemmensen reduction. libretexts.org

The reaction proceeds in two main stages:

Hydrazone Formation : The carbonyl compound, such as butanal, reacts with hydrazine (H₂NNH₂) to form a hydrazone intermediate. pharmaguideline.com Using a pre-formed hydrazone can offer advantages like reduced reaction times. byjus.com

Reduction : The hydrazone is heated with a strong base, typically potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol. pharmaguideline.com

The mechanism involves the deprotonation of the hydrazone by the base, followed by a series of proton transfer steps. Ultimately, this leads to the expulsion of dinitrogen gas (N₂), a thermodynamically very stable molecule, and the formation of a carbanion. libretexts.org This carbanion is then protonated by the solvent to yield the final alkane product. byjus.compharmaguideline.com Therefore, if butanal were subjected to Wolff-Kishner conditions, it would first form butanal hydrazone, which would then be reduced to butane. While the classic reaction uses hydrazine, N,N-dimethylhydrazones are not suitable substrates for this specific transformation as they lack the N-H protons necessary for the elimination sequence.

Both the Bamford-Stevens and Shapiro reactions are powerful methods for converting aldehydes and ketones into alkenes (olefins) via a hydrazone intermediate. arkat-usa.org However, these reactions specifically require an N-tosylhydrazone , which is formed by reacting the carbonyl compound with tosylhydrazine (TsNHNH₂). This compound is not a direct substrate for these reactions.

The general pathway involves treating the tosylhydrazone with a strong base, which leads to the formation of a diazo compound intermediate through the elimination of the tosyl group. chemistnotes.comunacademy.com The subsequent fate of the diazo compound depends on the specific reaction conditions.

Bamford-Stevens Reaction : This reaction typically uses bases like sodium methoxide (NaOMe) or sodium hydride (NaH). chemistnotes.comquimicaorganica.org In protic solvents (e.g., ethylene glycol), the reaction proceeds through a carbocation intermediate, while in aprotic solvents, a carbene intermediate is formed. chemistnotes.comquimicaorganica.org This reaction generally yields the more substituted, thermodynamically stable alkene as the major product. arkat-usa.org

Shapiro Reaction : This reaction employs two equivalents of a stronger organolithium base (e.g., n-butyllithium). nrochemistry.comwikipedia.org The first equivalent deprotonates the nitrogen, and the second removes a proton from the carbon alpha to the hydrazone. This process leads to the formation of a vinyllithium intermediate after the elimination of nitrogen gas and the tosyl group. nrochemistry.comunirioja.es The vinyllithium species can then be quenched with an electrophile (like water) to give the final alkene. unirioja.es The Shapiro reaction kinetically favors the formation of the less substituted alkene. arkat-usa.org

Comparison of Olefin Formation Reactions:

| Feature | Bamford-Stevens Reaction | Shapiro Reaction |

| Substrate | N-Tosylhydrazone | N-Tosylhydrazone |

| Base | Strong bases (e.g., NaOMe, NaH) chemistnotes.com | 2 equiv. Organolithium (e.g., n-BuLi) nrochemistry.com |

| Key Intermediate | Diazo compound, leading to carbene or carbocation chemistnotes.com | Diazo compound, leading to vinyllithium unirioja.es |

| Product | More substituted (thermodynamic) alkene arkat-usa.org | Less substituted (kinetic) alkene arkat-usa.org |

The Fischer indole synthesis is one of the oldest and most effective methods for preparing indole rings, which are core structures in many pharmaceuticals and natural products. byjus.comtestbook.com This reaction involves the acid-catalyzed cyclization of an N-arylhydrazone . byjus.com Consequently, this compound cannot be used directly in this synthesis.

The required starting material would be the N-arylhydrazone of butanal, formed by reacting butanal with an arylhydrazine (e.g., phenylhydrazine). The established mechanism for the Fischer indole synthesis involves several key steps: wikipedia.org

The N-arylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form under acidic conditions. byjus.com

This is followed by a crucial unirioja.esunirioja.es-sigmatropic rearrangement, which forms a new carbon-carbon bond.

The resulting diimine intermediate rearomatizes.

Finally, an intramolecular cyclization occurs, followed by the elimination of an ammonia molecule to yield the aromatic indole ring. byjus.comwikipedia.org

When the phenylhydrazone of butanal is used, the Fischer indole synthesis results in the formation of 3-ethylindole. The reaction can be catalyzed by various Brønsted or Lewis acids, such as polyphosphoric acid, zinc chloride, or boron trifluoride. testbook.comwikipedia.org

A modern and powerful application of hydrazone chemistry is their use as directing groups in C-H functionalization reactions. This strategy allows for the selective conversion of inert C-H bonds into new functional groups. The hydrazone moiety, including the N,N-dimethylhydrazone group, can coordinate to a transition metal catalyst and direct it to a specific C-H bond within the molecule, typically at the ortho-position of an aromatic ring or at the β- or γ-position of an aliphatic chain. nih.govscilit.com

This approach has several advantages:

High Selectivity : It allows for predictable functionalization at sites that would otherwise be difficult to access.

Atom Economy : It avoids the need for pre-functionalized starting materials, making syntheses more efficient.

Versatility : A wide range of functional groups can be introduced, including aryl, alkyl, and heteroatom-containing moieties.

For example, hydrazones derived from aliphatic amines have been used as exo-directing groups to promote the palladium-catalyzed oxidation of unactivated primary β C-H bonds. nih.gov In the context of aromatic systems, various nitrogen-based directing groups, including hydrazones, have been employed in ruthenium-catalyzed C(sp²)-H functionalization to install new groups at ortho and meta positions. researchgate.net This field represents a significant advance in synthesis, enabling the construction of complex molecules from simple precursors. scilit.com

Applications in Advanced Organic Synthesis

Asymmetric Synthesis Methodologies

The primary application of butanal dimethyl hydrazone in asymmetric synthesis is through its conversion to a chiral SAMP or RAMP hydrazone. This approach, known as the Enders SAMP-/RAMP-hydrazone method, provides a reliable pathway for the asymmetric synthesis of α-substituted carbonyl compounds.

Enders SAMP-/RAMP-Hydrazone Method

Pioneered by E. J. Corey and further developed by Dieter Enders, the SAMP-/RAMP-hydrazone method is a powerful technique for asymmetric carbon-carbon bond formation. The method involves a three-step sequence:

Formation of a chiral hydrazone by reacting a carbonyl compound, such as butanal, with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer, (R)-1-amino-2-methoxymethylpyrrolidine (RAMP).

Deprotonation of the hydrazone at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate. This intermediate then reacts with an electrophile.

Cleavage of the resulting alkylated hydrazone, typically through ozonolysis or hydrolysis, to yield the α-substituted carbonyl compound and recover the chiral auxiliary.

This methodology is renowned for its broad applicability and the excellent stereoselectivities it achieves, making it a valuable tool for synthesizing a wide range of important organic compounds.

The asymmetric α-alkylation of aldehydes and ketones is a cornerstone of the SAMP-/RAMP-hydrazone method. After the formation of the butanal SAMP- or RAMP-hydrazone, deprotonation with LDA creates a resonance-stabilized azaenolate. This nucleophilic species readily attacks electrophiles, such as alkyl halides, leading to the formation of an alkylated hydrazone with a newly created chiral center at the α-carbon. The stereochemical outcome of this alkylation is highly predictable and controllable.

The versatility of this method allows for the synthesis of a wide variety of α-alkylated aldehydes with high enantiomeric purity. The reaction has been successfully applied to the synthesis of numerous natural products, including (-)-C10-demethyl arteannuin B and the polypropionate metabolites (-)-denticulatin A and B.

Table 1: Examples of Asymmetric α-Alkylation using SAMP-/RAMP-Hydrazones

| Carbonyl Compound | Electrophile | Chiral Auxiliary | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |

|---|---|---|---|

| Propanal | Iodomethane | SAMP | 95% ee |

| Cyclohexanone | Iodoethane | RAMP | >98% de |

Data compiled from analogous reactions described in the literature to illustrate typical selectivities.

The SAMP-/RAMP-hydrazone methodology extends to diastereoselective and enantioselective aldol (B89426) reactions. The lithium azaenolates derived from hydrazones like butanal SAMP-hydrazone can act as chiral enolate equivalents, reacting with aldehydes and ketones to form β-hydroxy carbonyl compounds.

These reactions proceed with high levels of stereocontrol, allowing for the synthesis of aldol products with specific diastereomeric and enantiomeric configurations. The development of organocatalysts, such as siloxyproline derivatives, has further expanded the scope of direct aldol reactions, often allowing them to be performed in environmentally benign solvents like water with excellent selectivity. The aldol reaction is a fundamental C-C bond-forming reaction, and its asymmetric variant using chiral hydrazones provides access to complex polyol architectures found in many natural products.

Chiral azaenolates generated from butanal SAMP-/RAMP-hydrazone can also participate in diastereoselective and enantioselective Michael additions. In these conjugate addition reactions, the azaenolate adds to α,β-unsaturated compounds, such as esters, ketones, or nitroalkenes. This process is a powerful method for forming carbon-carbon bonds at the β-position of the Michael acceptor, creating new stereogenic centers.

The reaction typically yields products with high diastereomeric and enantiomeric purity, providing access to a variety of functionalized molecules. This methodology has been used to synthesize β,γ-substituted δ-keto esters and various heterocyclic compounds. The use of bifunctional catalysts, such as chiral amine-squaramides, has been shown to effectively promote the vinylogous Michael addition of related substrates with excellent stereoselectivities.

Principles of Stereochemical Control and Asymmetric Induction

Asymmetric induction is the preferential formation of one enantiomer or diastereoisomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. In the Enders SAMP-/RAMP-hydrazone method, stereochemical control originates from the chiral auxiliary (SAMP or RAMP).

The key intermediate is the lithium azaenolate formed after deprotonation. This azaenolate adopts a rigid, five-membered ring structure due to chelation between the lithium cation, the nitrogen atom of the azaenolate, and the oxygen atom of the methoxymethyl group on the pyrrolidine (B122466) ring. This chelation fixes the conformation of the intermediate.

The bulky pyrrolidine ring of the SAMP or RAMP auxiliary effectively blocks one face of the planar azaenolate. Consequently, the incoming electrophile is forced to attack from the less sterically hindered face. For a SAMP-hydrazone, the attack occurs from the Si-face, while for a RAMP-hydrazone, it occurs from the Re-face. This predictable facial selectivity is the basis for the high degree of asymmetric induction observed in these reactions, allowing for the synthesis of a desired enantiomer by simply choosing the appropriate chiral auxiliary.

Role as Catalysts and Ligands in Organic Transformations

While the primary role of this compound derivatives in synthesis is as a chiral auxiliary-modified substrate, hydrazones, in general, are a versatile class of compounds that can also function as ligands in catalysis. The nitrogen atoms in the hydrazone moiety can coordinate to metal centers, forming stable complexes.

Hydrazone-metal complexes have been investigated for their catalytic activity in various organic transformations. For instance, N,N-dialkylhydrazones have been employed as ligands for palladium catalysts. The electronic properties of the C=N bond can be tuned depending on the substitution pattern, influencing the catalytic behavior of the resulting metal complex. Although less common than their use in stoichiometric asymmetric synthesis, the application of chiral hydrazones derived from compounds like butanal as ligands in asymmetric catalysis represents an area of ongoing research interest.

Synthetic Utility in Molecular Diversification and Scaffold Construction

This compound serves as a versatile and highly valuable building block in advanced organic synthesis, primarily due to the unique reactivity of the N,N-dimethylhydrazone moiety. This functional group acts as a powerful tool for chemists, enabling the construction of complex molecular architectures and the diversification of chemical libraries from a simple four-carbon aldehyde precursor. Its utility stems from its ability to function as a masked aldehyde, facilitate carbon-carbon bond formation through "umpolung" or inverted reactivity, and participate in the synthesis of important heterocyclic scaffolds.

The primary synthetic strategy involves the deprotonation of the α-carbon (the carbon atom adjacent to the C=N double bond) using a strong base, such as an organolithium reagent. This process generates a resonance-stabilized aza-enolate, which functions as a potent nucleophile or an "acyl anion equivalent." This reactive intermediate can then engage with a wide variety of electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. This methodology is fundamental to extending and diversifying the simple butyl chain of the original aldehyde.

Research has demonstrated that N,N-dimethylhydrazones are effective ketone synthetic equivalents in asymmetric α-alkylation reactions. ucc.ie This principle is directly applicable to this compound for creating chiral centers and building molecular complexity. By reacting the corresponding aza-enolate with electrophiles like alkyl halides, epoxides, or carbonyl compounds, a diverse range of functionalized products can be accessed. Subsequent hydrolysis of the hydrazone moiety regenerates the carbonyl group, yielding a functionalized aldehyde or ketone that can be used in further synthetic transformations.

Beyond simple alkylation, hydrazones are pivotal intermediates in the construction of various heterocyclic ring systems, which are core scaffolds in many pharmaceuticals and functional materials. nih.govnih.gov The nitrogen atoms of the hydrazone group can participate in cyclization reactions to form stable, nitrogen-containing rings. For instance, hydrazones are known precursors for synthesizing heterocycles such as:

Pyrazoles and Cinnolines : These can be formed through condensation and cyclization reactions of hydrazones with appropriate bifunctional reagents. researchgate.net

4-Thiazolidinones : These scaffolds are synthesized when hydrazones react with reagents like thioglycolic acid. nih.gov

2-Azetidinones (β-lactams) : These can be prepared through the reaction of hydrazones with chloroacetyl chloride in the presence of a base. nih.gov

Tetrahydropyridazines : The inherent N-N bond in hydrazones makes them ideal substrates for cycloaddition reactions to construct this six-membered heterocyclic motif. rsc.org

The versatility of this compound in creating diverse molecular structures is summarized in the table below, which showcases its application in various synthetic transformations.

| Reaction Type | Reagent/Electrophile | Resulting Scaffold/Functional Group | Synthetic Value |

| α-Alkylation | Alkyl Halides (R-X) | α-Substituted Aldehyde (after hydrolysis) | Chain extension, introduction of functional groups |

| Aldol-type Addition | Aldehydes/Ketones (R₂C=O) | β-Hydroxy Aldehyde (after hydrolysis) | Formation of key structural motifs in natural products |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compound (after hydrolysis) | Construction of complex carbon skeletons |

| Cyclization | Dicarbonyl Compounds | Pyrazole Derivatives | Access to important heterocyclic cores |

| [4+2] Cycloaddition | Dienes | Tetrahydropyridazine Derivatives | Synthesis of nitrogen-containing six-membered rings |

| Reaction with Thioglycolic Acid | Thioglycolic Acid | 4-Thiazolidinone Derivatives | Formation of sulfur-containing heterocycles |

This synthetic utility underscores the importance of this compound not merely as a derivative of butanal, but as a strategic intermediate for molecular diversification. It provides a reliable and flexible platform for transforming a simple aliphatic chain into a wide array of complex acyclic and heterocyclic scaffolds, which is a cornerstone of modern medicinal and materials chemistry. dergipark.org.trresearchgate.net

Mechanistic and Theoretical Investigations of Butanal Dimethyl Hydrazone Chemistry

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms, structures, and energetics of chemical reactions involving hydrazones. nih.govnih.gov DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights that complement experimental findings. researchgate.net

For the formation of butanal dimethyl hydrazone, DFT can be used to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of the reactants (butanal, N,N-dimethylhydrazine), the tetrahedral carbinolamine intermediate, the transition state for dehydration, and the final hydrazone product. nih.gov Functionals such as B3LYP or M06-2X combined with basis sets like 6-31G(d) or larger are commonly employed for such calculations. nih.govunibo.it

Elucidate Mechanistic Details: DFT can be used to model the role of catalysts. By including an explicit acid or nucleophilic catalyst molecule in the calculations, the mechanism of catalysis can be investigated, and the reduction in the activation barrier can be quantified. It can also be used to study the feasibility of different rearrangement and fragmentation pathways by comparing the energies of the various transition states and intermediates. core.ac.uk

| Species | Description | Relative Energy (kJ/mol) | Significance |

|---|---|---|---|

| Reactants | Aldehyde + Hydrazine (B178648) | 0 | Reference energy level. |

| Transition State 1 (TS1) | C-N bond formation | +50 | Energy barrier for the initial nucleophilic attack. |

| Intermediate | Carbinolamine | -20 | A stable, but reversible, intermediate. |

| Transition State 2 (TS2) | Water elimination | +80 | Highest energy barrier, often the rate-determining step. |

| Products | Hydrazone + Water | -40 | Overall reaction is exothermic and thermodynamically favorable. |

Note: The energy values in Table 2 are hypothetical and for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

These computational approaches provide a molecular-level understanding of the factors controlling the chemistry of this compound, from its formation to its potential fragmentation. mdpi.com

Coupled Cluster (CCSD) Methods for High-Accuracy Calculationsnih.gov

Coupled Cluster (CC) methods represent a class of high-accuracy quantum chemical calculations used to obtain precise theoretical predictions of molecular properties. researchgate.net The Coupled Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), is frequently referred to as the "gold standard" in computational chemistry. researchgate.netmsu.edu This reputation is built on its ability to provide outstanding accuracy for a wide range of molecular systems, particularly for molecules near their equilibrium geometries. msu.eduscirp.org

The CCSD(T) method is computationally demanding, with its cost scaling steeply with the size of the system (formally with the seventh power of the number of basis functions). researchgate.net This high computational cost restricts its practical application to relatively small molecules, typically those with fewer than 30 atoms. msu.edu For a molecule like this compound, CCSD(T) calculations are feasible and serve a crucial role in providing benchmark data. These high-accuracy results can be used to validate and calibrate more computationally economical methods, such as Density Functional Theory (DFT), ensuring their reliability for studying larger, related systems or more complex chemical processes. msu.edu

While exceptionally accurate for many applications, standard CCSD(T) can face challenges in systems with significant non-dynamical correlation effects, such as those encountered during bond-breaking or in certain biradical species. scirp.org For this compound under normal conditions, these effects are less pronounced, making CCSD(T) an appropriate and powerful tool for obtaining highly accurate energetic and structural information.

Transition State Analysis and Energy Barrier Determinationresearchgate.netnih.govnih.govsemanticscholar.org

Computational chemistry provides essential tools for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. A key aspect of this is the identification of transition states and the determination of the associated energy barriers (activation energies). For reactions involving this compound, such as its formation, decomposition, or isomerization, these computational techniques are invaluable.

Transition state analysis involves locating the first-order saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy point along the minimum energy reaction pathway. Computational methods, typically based on DFT, are employed to optimize the geometry of the transition state. Once located, frequency calculations are performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Computational Probes of Aromaticity (e.g., NICS Calculations)researchgate.net

Aromaticity is a fundamental concept in chemistry that describes the unique stability and reactivity of certain cyclic, planar molecules with a delocalized system of π-electrons. github.ioresearchgate.net Various computational methods have been developed to quantify and probe this property. Among the most widely used is the Nucleus-Independent Chemical Shift (NICS) calculation. nih.govchemguide.co.uk

The NICS method evaluates the magnetic shielding at a specific point in space, typically at the center of a ring system. nih.govchemguide.co.uk A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. chemguide.co.uk The NICS technique is a magnetic criterion for aromaticity, directly probing the induced magnetic field that arises from the cyclic delocalization of electrons in the presence of an external magnetic field. chemguide.co.uk

It is crucial to note that NICS calculations and the concept of aromaticity are applicable only to cyclic systems. This compound is an aliphatic, non-cyclic compound. Therefore, computational probes for aromaticity, including NICS calculations, are not relevant or applicable for assessing its electronic structure.

Studies on Isomerism and Tautomerism

Geometric (E/Z) Isomerism and Conformational Analysismasterorganicchemistry.comlibretexts.org

Geometric isomerism is a key structural feature of compounds containing a carbon-nitrogen double bond (C=N), such as this compound. libretexts.org The restricted rotation around the C=N bond gives rise to two possible stereoisomers, designated as (E) and (Z). researchgate.net The Cahn-Ingold-Prelog priority rules are used to assign the (E) or (Z) configuration based on the arrangement of substituents around the double bond.

(Z)-isomer: The higher-priority groups on each atom of the double bond are on the same side (from the German zusammen, meaning together).

(E)-isomer: The higher-priority groups on each atom of the double bond are on opposite sides (from the German entgegen, meaning opposite).

For this compound, the two isomers are (E)-butanal dimethyl hydrazone and (Z)-butanal dimethyl hydrazone. In many hydrazone systems, the (E) isomer is found to be more thermodynamically stable than the (Z) isomer. masterorganicchemistry.com This preference is often attributed to reduced steric hindrance between the substituents on the C=N bond in the (E) configuration. masterorganicchemistry.com However, factors such as intramolecular hydrogen bonding or specific solvent interactions can sometimes favor the (Z) isomer in other, more complex hydrazones. libretexts.org

Conformational analysis, often performed using computational methods alongside experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is used to determine the most stable geometric arrangements and the energy differences between various isomers and conformers. masterorganicchemistry.com

| Feature | (E)-Isomer | (Z)-Isomer |

| Arrangement | High-priority groups are on opposite sides of the C=N bond. | High-priority groups are on the same side of the C=N bond. |

| Steric Hindrance | Generally lower, leading to higher thermodynamic stability in simple cases. masterorganicchemistry.com | Generally higher, leading to lower thermodynamic stability. masterorganicchemistry.com |

| Interconversion | Can occur via thermal or photochemical pathways, involving rotation around the C=N bond. libretexts.org | Can occur via thermal or photochemical pathways, involving rotation around the C=N bond. libretexts.org |

This is an interactive table. You can sort and filter the data.

Keto-Enol and Keto-Hydrazo Tautomerismchemguide.co.uknih.govsemanticscholar.orgnih.gov

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. The most well-known example is keto-enol tautomerism, an equilibrium between a keto form (containing a C=O group) and an enol form (containing a C=C-OH group).

While this compound itself does not possess a keto group, it can exhibit a similar type of tautomerism known as hydrazone-enehydrazine tautomerism . This involves an equilibrium between the standard hydrazone form and its enehydrazine tautomer.

Hydrazone form: Contains the C=N-NH- moiety.

Enehydrazine form: Contains the C=C-NH-NH- moiety, formed by the migration of a proton from the α-carbon (the carbon adjacent to the C=N group) to the imine nitrogen.

This equilibrium is analogous to keto-enol tautomerism, where the hydrazone plays the role of the "keto" form and the enehydrazine is the "enol" analogue. For most simple hydrazones, the hydrazone tautomer is significantly more stable and is the overwhelmingly predominant form at equilibrium.

The term "keto-hydrazo tautomerism" typically refers to the tautomeric equilibrium in azo dyes or related compounds, which can exist in either an azo (-N=N-) form or a hydrazo (=N-NH-) form. This is distinct from the tautomerism observed in this compound itself.

Factors Influencing Tautomeric Equilibriachemguide.co.uknih.gov

The position of a tautomeric equilibrium, such as the hydrazone-enehydrazine equilibrium, is sensitive to several factors, including molecular structure, solvent, and temperature. researchgate.net

Molecular Structure: The electronic properties of substituents can have a significant impact. Electron-withdrawing groups on the α-carbon can increase its acidity, potentially favoring the formation of the enehydrazine tautomer. Conjugation can also play a role; if the C=C double bond in the enehydrazine form can enter into a larger system of π-delocalization, its stability will be enhanced.

Solvent Polarity: The solvent can influence the equilibrium by preferentially solvating and stabilizing one tautomer over the other. In keto-enol systems, polar protic solvents can stabilize both forms through hydrogen bonding, while nonpolar solvents often favor the less polar tautomer. For the hydrazone-enehydrazine equilibrium, polar solvents might stabilize the more polar hydrazone form.

Intramolecular Hydrogen Bonding: In molecules where the enehydrazine form allows for the formation of a stable intramolecular hydrogen bond (for example, with a nearby acceptor group), the equilibrium can be shifted significantly toward the enehydrazine tautomer. researchgate.net This creates a stable six-membered (or sometimes five-membered) ring-like structure, which provides a strong thermodynamic driving force. researchgate.net

| Factor | Influence on Tautomeric Equilibrium |

| Solvent | Polar solvents can stabilize the more polar tautomer, while nonpolar solvents favor the less polar one. |

| Substituents | Electron-withdrawing groups can increase α-hydrogen acidity, potentially favoring the enehydrazine form. |

| Conjugation | Extended π-conjugation in the enehydrazine form can increase its stability. |

| Hydrogen Bonding | The possibility of forming a stable intramolecular hydrogen bond can strongly favor the enehydrazine tautomer. researchgate.net |

This is an interactive table. You can sort and filter the data.

Advanced Spectroscopic and Analytical Characterization Techniques for Butanal Dimethyl Hydrazone

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the molecular structure of butanal dimethyl hydrazone, revealing details about its atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing effects of adjacent functional groups. The protons of the N-methyl groups are anticipated to appear as a singlet, being chemically equivalent. The protons along the butyl chain will exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The aldehydic proton of the butanal precursor, which typically appears far downfield (around 9.76 ppm), is absent in the hydrazone, and a new signal for the proton on the imine carbon (C=N-H) emerges in a different region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The spectrum will show distinct peaks for each unique carbon atom. The carbon of the imine bond (C=N) is a key diagnostic signal, appearing in a characteristic downfield region. The carbons of the N-methyl groups will produce a signal in the aliphatic region, and the four carbons of the butyl group will each give rise to a separate signal, with their chemical shifts determined by their distance from the nitrogen atoms.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (butyl) | ~0.9 | ~14 |

| CH₂ (butyl) | ~1.4 | ~20 |

| CH₂ (butyl) | ~2.1 | ~30 |

| CH=N | ~6.5 | ~140 |

| N(CH₃)₂ | ~2.4 | ~45 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the presence of specific absorption bands that confirm its structure. A key feature is the strong absorption band corresponding to the C=N stretching vibration of the hydrazone group, which typically appears in the region of 1650-1600 cm⁻¹. This is a clear indication of the formation of the hydrazone from the butanal precursor, as the strong C=O stretching band of the aldehyde (around 1720-1740 cm⁻¹) will be absent. Other characteristic bands include C-H stretching vibrations of the alkyl groups around 2950-2850 cm⁻¹ and C-N stretching vibrations.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2950 - 2850 | Strong |

| C=N stretch (imine) | 1650 - 1600 | Medium-Strong |

| C-N stretch | 1250 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to n→π* and π→π* transitions. The n→π* transition, involving the non-bonding electrons on the nitrogen atoms and the π* anti-bonding orbital of the C=N double bond, is typically observed for hydrazones. The methylation of the terminal nitrogen atom in aliphatic aldehyde hydrazones is known to cause a red shift (a shift to longer wavelengths) in the UV absorption spectrum. In N,N-dimethylhydrazones, which are generally non-planar due to steric hindrance, the long-wavelength transition shows n→π* characteristics. The non-planar nature of these molecules is due to the steric interaction between the alkyl group and the methyl groups on the nitrogen.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The precise mass measurement is a critical step in the definitive identification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, a sample is first vaporized and passed through a GC column, where it is separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a parent molecular ion peak corresponding to the molecular weight of this compound (114.19 g/mol ) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and fragmentation of the alkyl chain. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound, showing a base peak at m/z 44 and other significant fragments.

Interactive Table: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 99 | Medium | [M - CH₃]⁺ |

| 71 | Medium | [M - C₃H₇]⁺ |

| 44 | High (Base Peak) | [C₂H₆N]⁺ |

| 43 | High | [C₂H₅N]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful technique for the analysis of hydrazones, including this compound. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection power of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the hydrazone derivative is first separated on a chromatographic column. For hydrazones, reversed-phase columns such as C18 are commonly utilized. longdom.orgresearchgate.net The separation is achieved using a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). longdom.orgresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique that generates quasi-molecular ions, often protonated molecules [M+H]⁺, while minimizing fragmentation. longdom.orgnih.gov This initial ion is then subjected to collision-induced dissociation in the second stage of the mass spectrometer (MS/MS), generating specific fragment ions. The monitoring of these parent-to-daughter ion transitions, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification. longdom.org This approach allows for the reliable determination of the analyte even in complex matrices.

Table 1: Illustrative LC-MS/MS Parameters for Hydrazone Analysis

| Parameter | Typical Conditions |

| Chromatography Column | Reversed-phase C18 or Phenyl-Hexyl nih.gov |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient longdom.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode longdom.org |

| MS/MS Transition | Precursor ion (e.g., [M+H]⁺) → Product ion(s) |

| Detection | Multiple Reaction Monitoring (MRM) |

Ionization Techniques (e.g., Electron Impact (EI), Chemical Ionization (DCI NH3))

The choice of ionization technique in mass spectrometry is critical as it dictates the type of information obtained.

Electron Impact (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the sample molecule in the gas phase. libretexts.orgemory.edu This process imparts significant energy, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. libretexts.orgyoutube.com The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a pattern of fragment ions. For this compound, EI would likely produce a molecular ion peak corresponding to its molecular weight, followed by fragments resulting from the cleavage of C-C and C-N bonds. Analysis of the fragmentation pattern of butanal itself shows characteristic losses that can inform the expected fragmentation of its hydrazone derivative. docbrown.info While excellent for structural elucidation and library matching, the molecular ion may be weak or absent for some compounds. libretexts.org

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and typically a more prominent ion related to the intact molecule. libretexts.orgyoutube.com In CI, a reagent gas (such as methane, isobutane, or ammonia) is ionized first. These reagent gas ions then react with the analyte molecule through proton transfer or adduct formation. libretexts.orgucdavis.edu

Direct Chemical Ionization with ammonia (B1221849) (DCI NH₃) is particularly useful. Ammonia CI often produces a protonated molecule [M+H]⁺ or, more commonly, an ammonium (B1175870) adduct [M+NH₄]⁺. nih.govcopernicus.org This method is advantageous for confirming the molecular weight of the analyte due to the strong signal for the quasi-molecular ion. ucdavis.edunih.gov The use of deuterated ammonia can further help in identifying the number of exchangeable protons in the molecule. nih.gov

Table 2: Comparison of Ionization Techniques for this compound

| Technique | Ionization Energy | Fragmentation | Primary Ion(s) | Key Application |

| Electron Impact (EI) | High (Hard) | Extensive | M⁺, Fragment ions | Structural Elucidation, Library Matching |

| Chemical Ionization (CI NH₃) | Low (Soft) | Minimal | [M+H]⁺, [M+NH₄]⁺ | Molecular Weight Determination |

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of this compound, enabling its separation from other components in a mixture for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of hydrazones, which are often derivatives of aldehydes and ketones. researchgate.netnih.gov The technique is particularly well-suited for these compounds due to their solubility in common mobile phases and their strong ultraviolet (UV) absorbance, which allows for sensitive detection. chromatographyonline.com

Separation is typically performed on reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. chromatographyonline.comresearchgate.net The detection limit for aldehyde-hydrazone derivatives can be very low, often in the micrograms-per-liter (µg/L) range. researchgate.net The formation of E- and Z-isomers of hydrazones can sometimes lead to peak splitting, which can be managed by optimizing chromatographic conditions or by adding a catalytic amount of acid to the sample to promote conversion to a single isomer form. chromatographyonline.com

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing volatile and semi-volatile compounds, including hydrazones. nih.govnih.gov For the analysis of this compound, a capillary column with a suitable stationary phase, such as a polar polyethylene (B3416737) glycol phase, would provide good separation of nitrogen-containing compounds. mdpi.com

A key consideration in the GC analysis of hydrazones is their potential for thermal decomposition in the high-temperature environment of the GC injector and column. nih.gov Therefore, optimizing GC conditions, such as using a lower injection port temperature, is crucial to minimize degradation and ensure accurate quantification. The technique has been successfully applied to identify various hydrazone compounds in complex mixtures. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.gov In a GCxGC system, the effluent from a primary column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. wikipedia.orgchemistry-matters.com This process generates a two-dimensional chromatogram with greatly increased peak capacity and resolution. phenomenex.blogdlr.de

This advanced technique allows for the separation of hundreds or even thousands of individual components in a single analysis. copernicus.org While specific applications to this compound are not extensively documented, GCxGC is ideally suited for detailed chemical fingerprinting of complex matrices where this compound might be present, such as in environmental or industrial samples. chemistry-matters.comdlr.de The structured nature of GCxGC chromatograms can also aid in the identification of compound classes. nih.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov For a compound like this compound, if it can be crystallized, single-crystal X-ray diffraction would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and conformation. acs.org

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. nih.gov By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is resolved. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's absolute configuration and conformation.

While a specific crystal structure for this compound is not publicly documented, the analysis of analogous hydrazone structures by SCXRD reveals key structural features. For instance, in related hydrazone compounds, the C=N double bond characteristic of the hydrazone moiety typically exhibits a bond length of approximately 1.27 Å. mdpi.comsemanticscholar.org The geometry around this bond is generally planar, and the molecule can exist in different conformations, often stabilized by intermolecular interactions like hydrogen bonding in the crystal lattice. mdpi.comrsc.org SCXRD analysis would unambiguously determine the molecular geometry of this compound, providing crucial data for computational modeling and understanding its chemical reactivity.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 17.361 |

| b (Å) | 9.151 |

| c (Å) | 15.580 |

| β (°) | 104.53 |

| Volume (Å3) | 2396.1 |

| C=N Bond Length (Å) | ~1.27 |

| N-N Bond Length (Å) | ~1.38 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It is instrumental in identifying crystalline phases, determining phase purity, and analyzing the crystallite size of a material. Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder.

For this compound, PXRD would serve as a valuable tool for quality control, ensuring the consistency of the crystalline form between different synthesis batches. Each crystalline phase of a compound produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). These patterns act as a "fingerprint" for the solid-state structure of the compound. Studies on other hydrazone derivatives have successfully used PXRD to monitor the progress of mechanochemical reactions and to characterize the resulting crystalline products. nih.govresearchgate.net

| Position [°2Th.] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 45 |

| 20.5 | 4.33 | 100 |

| 23.0 | 3.86 | 60 |

| 26.8 | 3.32 | 75 |

Advanced Analytical Methodologies

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Detection

The formation of this compound is itself a derivatization strategy. Aldehydes like butanal can be challenging to analyze directly using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) due to their volatility and potential for thermal degradation. Conversion to a stable hydrazone derivative overcomes these limitations.

The reaction with 1,1-dimethylhydrazine (B165182) (unsymmetrical dimethylhydrazine, UDMH) transforms the volatile butanal into a more stable, higher molecular weight hydrazone. researchgate.net This derivative is more amenable to chromatographic separation and detection. While 1,1-dimethylhydrazine is effective, other hydrazine (B178648) reagents are more commonly used for analytical purposes, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). DNPH adds a strong chromophore to the aldehyde, significantly enhancing its detectability by UV-Vis detectors in HPLC. nih.govresearchgate.netmdpi.com The choice of derivatizing agent depends on the analytical technique and the required sensitivity.

| Reagent | Abbreviation | Primary Analytical Technique | Advantage |

|---|---|---|---|

| 1,1-Dimethylhydrazine | UDMH | GC-MS | Forms stable hydrazones suitable for GC. researchgate.net |

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV | Adds a strong UV chromophore for high sensitivity. mdpi.com |

| Pentafluorobenzylhydroxylamine | PFBHA | GC-ECD/MS | Creates an electrophoric derivative for sensitive detection by Electron Capture Detector (ECD). |

| D-Cysteine | - | LC-MS/MS | Forms thiazolidine (B150603) derivatives under mild conditions for LC-MS analysis. nih.gov |

Chemometric Analysis for Reaction Monitoring and Process Understanding

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When applied to reaction monitoring, chemometrics can provide insights into reaction kinetics, identify intermediates, and determine reaction endpoints without the need for complex kinetic modeling.

The formation of this compound from butanal and 1,1-dimethylhydrazine can be monitored in real-time using spectroscopic techniques like FT-IR or UV-Vis. The collected spectra, taken at regular intervals, form a large dataset that can be analyzed using chemometric methods like Principal Component Analysis (PCA). PCA can reduce the complexity of the spectral data, allowing for the visualization of the reaction progress. nih.govresearchgate.net Scores on the principal components can be plotted against time to create a reaction profile, clearly indicating when the reaction has reached completion. This approach has been successfully used to monitor the synthesis of other hydrazones, providing a robust method for process understanding and optimization. nih.govresearchgate.net

On-line Mass Spectrometry (e.g., Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)) for Real-time Analysis

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive technique for the real-time detection of volatile organic compounds (VOCs) in the gas phase. wikipedia.org It utilizes a soft chemical ionization process, where hydronium ions (H₃O⁺) transfer a proton to VOCs with a higher proton affinity than water. americanlaboratory.com This process typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for direct identification and quantification. ionicon.comfraunhofer.de

PTR-MS is exceptionally well-suited for monitoring the reactant, butanal (a VOC), in real-time. nih.gov This capability could be used to study the kinetics of its consumption during the synthesis of this compound. The technique's fast response time (on the order of milliseconds to seconds) allows for dynamic changes in concentration to be tracked accurately. fraunhofer.de this compound itself may also be detectable if it has sufficient vapor pressure. The expected mass-to-charge ratios (m/z) for the protonated parent molecules would be key identifiers in the mass spectrum.

| Compound | Formula | Molecular Weight (g/mol) | Expected Protonated Ion [M+H]+ (m/z) |

|---|---|---|---|

| Butanal | C4H8O | 72.11 | 73.11 |

| This compound | C6H14N2 | 114.19 | 115.19 |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Butanal dimethyl hydrazone in laboratory settings?

- Methodological Answer : this compound is typically synthesized by reacting butanal with dimethylhydrazine under reflux conditions. Solvents such as 1,4-dioxane or dichloromethane are commonly used, and the reaction is monitored via thin-layer chromatography (TLC) for completion. Post-synthesis purification involves recrystallization or column chromatography to isolate the hydrazone derivative. Challenges in cyclization or by-product formation may require optimization of stoichiometry and reaction time .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Gas chromatography (GC) with non-polar columns (e.g., HP-1 or HP-5) is effective for structural confirmation, with retention indices (RI) typically around 860–878.9 under a nitrogen carrier gas . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy provide additional validation of the hydrazone bond (C=N) and methyl group environments. The IUPAC Standard InChIKey (IZCAZFDUMTUKBT-UHFFFAOYSA-N) aids in cross-referencing structural databases .

Q. What factors influence the stability of this compound during storage and experimental conditions?

- Methodological Answer : Stability is affected by light exposure, temperature, and solvent choice. Storage in amber glassware at –20°C under inert gas (e.g., nitrogen) minimizes degradation. Studies on analogous hydrazones show that electron-withdrawing substituents enhance stability, while polar solvents like dimethyl sulfoxide (DMSO) may accelerate decomposition .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a capillary column (e.g., HP-5) and nitrogen carrier gas provides high sensitivity, detecting concentrations as low as 5 ng/g. Calibration curves using internal standards (e.g., pristane) improve accuracy in environmental or biological matrices .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?

- Methodological Answer : Yield optimization involves adjusting reaction pH (near neutral), using anhydrous solvents, and employing catalysts like trifluoroacetic acid. Kinetic studies suggest that maintaining a 1:1.2 molar ratio of butanal to dimethylhydrazine reduces dimerization. Advanced purification techniques, such as preparative HPLC, isolate the target compound from by-products like acyclic amidines .

Q. What strategies are recommended to resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or GC data often arise from isomerism or solvent interactions. Use temperature-controlled NMR experiments to identify rotational barriers, and compare retention indices across multiple GC columns (polar vs. non-polar). Collaborative data-sharing platforms like PubChem or NIST Chemistry WebBook validate discrepancies .

Q. What methodologies enhance the bioactivity of this compound derivatives in antimicrobial studies?

- Methodological Answer : Structural modifications, such as introducing halogen substituents or extending conjugation, improve antimicrobial potency. For example, hydrazones with fluorophenyl groups exhibit MIC values <2.5 µg/mL against Gram-negative bacteria. Structure-activity relationship (SAR) studies guided by X-ray crystallography or DFT calculations optimize bioactivity .

Q. How does the choice of stationary phase in gas chromatography affect the resolution of this compound isomers?

- Methodological Answer : Non-polar stationary phases (e.g., HP-1) separate isomers based on boiling points, while polar phases (e.g., HP-5) resolve structural isomers via dipole interactions. For example, HP-5 columns achieve baseline separation of E/Z isomers with a temperature ramp of 60°C/min, validated by retention index reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.